Kinobscurinone

Description

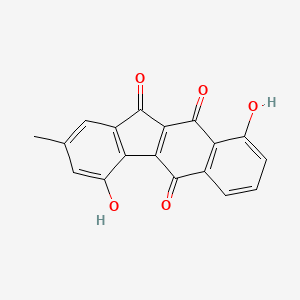

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H10O5 |

|---|---|

Molecular Weight |

306.3 g/mol |

IUPAC Name |

4,9-dihydroxy-2-methylbenzo[b]fluorene-5,10,11-trione |

InChI |

InChI=1S/C18H10O5/c1-7-5-9-12(11(20)6-7)14-15(17(9)22)18(23)13-8(16(14)21)3-2-4-10(13)19/h2-6,19-20H,1H3 |

InChI Key |

KESQQXMHWJFEFV-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1)O)C3=C(C2=O)C(=O)C4=C(C3=O)C=CC=C4O |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C3=C(C2=O)C(=O)C4=C(C3=O)C=CC=C4O |

Origin of Product |

United States |

Discovery, Isolation, and Natural Occurrence of Kinobscurinone

Microbial Sources and Producer Organisms of Kinobscurinone

This compound is a secondary metabolite produced by specific strains of bacteria, particularly from the genus Streptomyces. These soil-dwelling, filamentous bacteria are renowned for their ability to synthesize a vast array of bioactive compounds. mdpi.com The primary identified producer of this compound is Streptomyces murayamaensis. ebi.ac.ukdokumen.pub It has been notably isolated from mutant strains of this organism, which were generated during investigations into the biosynthesis of kinamycin antibiotics. nih.govharvard.edu Its identification as a metabolic intermediate was confirmed through feeding experiments with these mutant strains. nih.gov The production of this compound is part of the broader kinamycin biosynthetic gene cluster, which also produces related metabolites like stealthin C and seongomycin. nih.govresearchgate.netscience.gov

| Producer Organism | Classification | Significance |

|---|---|---|

| Streptomyces murayamaensis | Bacteria (Actinomycete) | Primary identified natural source of this compound, particularly from mutant strains used in biosynthetic studies. nih.govebi.ac.ukdokumen.pub |

Methodologies for Isolation and Purification of this compound from Natural Extracts

The isolation of this compound from microbial fermentation broths follows a multi-step process typical for natural product chemistry. The general workflow involves extraction of metabolites from the culture, followed by a series of purification steps to isolate the target compound from a complex mixture. dokumen.pubsci-hub.seup.ac.za

Initially, metabolites from the fermentation culture are commonly extracted using methods like solid-phase extraction (SPE) with resins such as XAD16. sci-hub.seup.ac.za The resulting crude extract contains a multitude of compounds. This extract is then subjected to various chromatographic techniques to separate and purify this compound. dokumen.pubsci-hub.se

Chromatography is a cornerstone for the separation and enrichment of natural products like this compound from complex crude extracts. nih.gov A combination of different chromatographic methods is typically employed to achieve high purity.

Column and Flash Chromatography : These are standard initial steps for fractionating the crude extract. dokumen.pub They separate compounds based on polarity, allowing for the enrichment of fractions containing this compound.

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique essential for the fine purification of the target compound. dokumen.pubsemanticscholar.org Both analytical and preparative scale HPLC are used. Preparative HPLC is capable of yielding pure samples of this compound for structural elucidation and further study. dokumen.pub

Thin-Layer Chromatography (TLC) : Preparative TLC can also be used as a purification method for separating compounds in the enriched fractions. dokumen.pub

For challenging separations or to improve efficiency, advanced and often automated protocols are utilized. These methods offer higher resolution, speed, and efficiency compared to traditional techniques.

MS-Guided Preparative Chromatography : This powerful technique links HPLC directly to a mass spectrometer (MS). sci-hub.seup.ac.za The MS detector specifically targets the mass of this compound, guiding the fractionation process to selectively collect the compound as it elutes from the column. This significantly streamlines the purification process. sci-hub.seup.ac.za

Counter-Current Chromatography (CCC) : Techniques like high-speed counter-current chromatography (HSCCC) are liquid-liquid partition methods that avoid the use of solid stationary phases. frontiersin.org This minimizes the risk of irreversible adsorption and degradation of the sample, making it a "green" and efficient alternative for purifying natural products. frontiersin.org

Hyphenated Techniques : The coupling of liquid chromatography with advanced detectors, such as mass spectrometry (LC-MS) or nuclear magnetic resonance (LC-NMR), is indispensable for the rapid identification and structural analysis of compounds in complex mixtures during the isolation process. nih.gov

| Technique | Principle | Application in this compound Isolation |

|---|---|---|

| Solid-Phase Extraction (SPE) | Differential partitioning between a solid and liquid phase. | Initial extraction and clean-up of metabolites from fermentation broth. sci-hub.seup.ac.za |

| Column/Flash Chromatography | Separation based on polarity on a solid stationary phase. | Initial fractionation of the crude extract. dokumen.pub |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a liquid mobile phase and solid stationary phase under high pressure. | Final purification and enrichment of this compound. dokumen.pub |

| MS-Guided Preparative Chromatography | HPLC coupled with a mass spectrometer to selectively collect compounds based on their mass-to-charge ratio. | Efficient and targeted isolation of this compound from complex fractions. sci-hub.seup.ac.za |

| Counter-Current Chromatography (CCC) | Liquid-liquid partition chromatography without a solid support. | Advanced, gentle purification method suitable for labile natural products. frontiersin.org |

Contextualization within Relevant Chemical Ecology Studies

Chemical ecology is the study of chemically-mediated interactions between living organisms. wikipedia.org Secondary metabolites, such as this compound, often play crucial roles in these interactions, serving as defense mechanisms, signaling molecules, or competitive agents. wikipedia.org

The ecological relevance of this compound is understood through its role as a biosynthetic precursor to the kinamycins. nih.govnih.gov Kinamycins are known for their antibiotic properties, which provides a significant competitive advantage to the producing Streptomyces organism in the densely populated and highly competitive soil environment. mdpi.com The production of such antibiotics is a classic example of chemical warfare (antagonism) between microbes. wikipedia.org

Studies on symbiotic bacteria provide further context. For instance, research on Actinomadura sp., a bacterial symbiont of fungus-growing termites, revealed its ability to produce metabolites that protect the termites' fungal gardens from parasitic fungi. sci-hub.seup.ac.za While this specific study isolated maduralactomycins, the authors noted their structural resemblance to kinamycin-type compounds like this compound. sci-hub.se This highlights a broader ecological theme where actinomycetes produce complex polyketides to mediate antagonistic interactions and establish protective symbioses, which is the likely evolutionary driver for the biosynthesis of compounds like this compound. mdpi.comsci-hub.seup.ac.za

Biosynthetic Pathways of Kinobscurinone

Polyketide Synthase (PKS) Involvement in Kinobscurinone Core Structure Formation

The formation of the fundamental carbon skeleton of this compound is attributed to a Type II PKS system. These multienzyme complexes are responsible for constructing aromatic polyketides through a repetitive process of chain elongation.

The biosynthesis of the kinamycin scaffold, from which this compound is derived, begins with the assembly of a 20-carbon decaketide chain. nih.gov This process is initiated by the condensation of one molecule of acetyl-CoA (the starter unit) with nine molecules of malonyl-CoA (the extender units). nih.gov This assembly is characteristic of Type II PKS systems, where catalytic domains are housed on discrete, monofunctional proteins that are used iteratively. nih.govnih.gov The core of a typical Type II PKS, often referred to as the minimal PKS, comprises a heterodimeric ketosynthase (KSα and KSβ, also known as Chain Length Factor or CLF) and an acyl carrier protein (ACP). nih.govresearchgate.net The growing poly-β-ketone chain remains tethered to the ACP and is sequentially passed to the ketosynthase for each Claisen condensation step until the full-length decaketide is formed. nih.govresearchgate.net Subsequent enzymatic activities, including cyclases and aromatases, then guide the folding and cyclization of this linear chain to form the characteristic angucycline aromatic core structure, a precursor to the benzofluorene skeleton of this compound. nih.gov

The enzymes required for this compound and kinamycin biosynthesis are encoded in large, contiguous gene clusters. These clusters have been identified in several producing organisms, most notably the kin cluster in Streptomyces murayamaensis and the alp cluster in Streptomyces ambofaciens. nih.govresearchgate.net The alp cluster in S. ambofaciens is particularly noteworthy as it is duplicated, with identical copies located in the terminal inverted repeats of the bacterium's linear chromosome. nih.govnih.gov

The core PKS genes responsible for assembling the polyketide chain have been identified within these clusters. nih.gov In the alp cluster, these are designated alpA (KSα), alpB (CLF/KSβ), and alpC (ACP). nih.gov Interestingly, the cluster also contains a second set of ketosynthase genes, alpR (KSα) and alpQ (KSβ). nih.govijournals.cn Deletion of alpR and alpQ does not halt kinamycin production but instead leads to a significant increase in yield, suggesting that their protein products likely compete with AlpA/AlpB for common precursor molecules to synthesize a different polyketide. ijournals.cn The entire alp cluster is extensive, containing approximately 30 genes in its initially described form and up to 62 genes in its complete, extended form, highlighting the complexity of the post-PKS modifications. nih.govcabidigitallibrary.org

| Gene | Predicted Function | Role in Biosynthesis |

|---|---|---|

| alpA / kinA | Ketosynthase α (KSα) | Catalyzes the condensation of malonyl-CoA units to the growing polyketide chain. Part of the minimal PKS. |

| alpB / kinB | Ketosynthase β (KSβ) / Chain Length Factor (CLF) | Works with KSα to determine the final length of the polyketide chain (deaketide). Part of the minimal PKS. |

| alpC / kinC | Acyl Carrier Protein (ACP) | Covalently tethers the growing polyketide chain via a phosphopantetheine arm. Part of the minimal PKS. |

| alpR | Ketosynthase α (KSα) | Likely involved in the biosynthesis of a competing polyketide product. |

| alpQ | Ketosynthase β (KSβ) / Chain Length Factor (CLF) | Likely involved in the biosynthesis of a competing polyketide product. |

Post-PKS Tailoring Enzymology in this compound Formation

Following the creation of the initial polyketide structure, a cascade of tailoring enzymes modifies it to generate the final complex molecule. These post-PKS modifications are crucial for the bioactivity and structural identity of this compound and the subsequent kinamycins.

A key transformation in the pathway to this compound is the conversion of the angucycline intermediate, dehydrorabelomycin (B1670205). nih.gov This conversion involves a significant skeletal rearrangement from an angular tetracyclic structure to the tricyclic benzofluorene core. This is accomplished by a pair of cooperating oxidoreductases encoded by the genes alpJ and alpK. nih.govresearchgate.net

The FAD-dependent oxidase AlpJ initiates the process by catalyzing the oxidative cleavage and contraction of the B-ring of dehydrorabelomycin. researchgate.netrsc.org Subsequently, the FAD-dependent monooxygenase AlpK, which has been structurally characterized, performs a critical C5-hydroxylation of the newly formed benzofluorene intermediate. researchgate.netnih.gov This two-step enzymatic process yields hydroquinone-kinobscurinone, which is then oxidized to this compound. researchgate.net The functional pairing of these two enzymes is supported by the conserved synteny of their encoding genes (alpK-alpJ) found in the biosynthetic clusters of related molecules like lomaiviticin and fluostatin. rsc.org

One of the most unusual features of the kinamycin family is the diazo group, a functionality rarely found in natural products. The installation of this N-N moiety occurs after the formation of the this compound scaffold. nih.gov Extensive research has revealed that the hydrazine (B178648) precursor for the diazo group is L-glutamylhydrazine. nih.govnih.gov The biosynthesis of this hydrazine donor involves several enzymes, including Alp1N, Alp1M, Alp1L, and Alp1K, which are homologs of the Fzm enzymes involved in fosfazinomycin biosynthesis. nih.gov

A key breakthrough was the identification of AlpH, an O-methyltransferase-like protein, as the enzyme responsible for attaching the hydrazine group to the polyketide core. nih.gov In a remarkable catalytic step, AlpH facilitates a unique S-adenosylmethionine (SAM)-independent coupling of L-glutamylhydrazine to the this compound-related intermediate. researchgate.netnih.gov This reaction proceeds via a rare Mannich-type mechanism, expanding the known catalytic capabilities of the O-methyltransferase enzyme superfamily. nih.gov While another pair of enzymes, Alp2F and Alp2G, have been proposed to generate nitrous acid for diazotization, the pathway involving AlpH and a glutamylhydrazine carrier is the most strongly supported mechanism for kinamycin biosynthesis. nih.govcabidigitallibrary.org

The biosynthetic route from the linear decaketide to the final kinamycin products involves numerous stable intermediates. After the initial PKS-driven cyclizations that can produce compounds like SEK15 and UWM6, the pathway converges on the key angucycline intermediate, dehydrorabelomycin. ijournals.cn

The main pathway proceeds as follows:

Dehydrorabelomycin is transformed by the sequential action of AlpJ and AlpK into Hydroquinone-kinobscurinone . researchgate.net

Oxidation of the hydroquinone (B1673460) yields This compound .

The enzyme AlpH catalyzes the attachment of a hydrazine group (from L-glutamylhydrazine) to this scaffold. nih.gov

Subsequent enzymatic steps lead to the formation of the diazo group, yielding Prekinamycin , the first intermediate to possess this functionality. nih.gov

Further modifications convert prekinamycin into the various kinamycin end products. nih.gov

A significant branch, or shunt, from the main pathway can occur. The intermediate this compound is susceptible to a non-enzymatic reaction, particularly when the diazo installation machinery is impaired or absent. nih.gov This leads to the formation of Stealthin C , a pink-colored metabolite that was once considered a true intermediate but is now understood to be a shunt product. nih.govresearchgate.net The accumulation of stealthin C is a hallmark of mutants deficient in the later stages of the diazo-forming pathway. nih.gov

| Intermediate/Product | Description | Position in Pathway |

|---|---|---|

| Dehydrorabelomycin | An angucyclinone-type aromatic polyketide. | Key intermediate preceding ring rearrangement. |

| Hydroquinone-kinobscurinone | The reduced form of this compound with a benzofluorene core. | Product of the AlpJ/AlpK enzymatic reaction. |

| This compound | The oxidized quinone form and the direct precursor for hydrazine attachment. | Central intermediate before diazo group formation. |

| Prekinamycin | The first intermediate in the pathway to contain the diazo group. | Product of the diazo installation pathway. |

| Stealthin C | A nitrogen-containing shunt product. | Formed via a non-enzymatic branch from the main pathway, likely from this compound. |

Heterologous Expression Systems for Biosynthetic Pathway Elucidation

The elucidation of complex biosynthetic pathways, such as that of this compound, often relies on the transfer and expression of the relevant biosynthetic gene cluster (BGC) into a more genetically tractable and well-characterized microorganism. This process, known as heterologous expression, serves as a powerful tool to verify gene cluster boundaries, characterize the functions of individual genes, and produce pathway intermediates that may be difficult to isolate from the native producer. For the kinamycin BGC, which is responsible for producing this compound, Streptomyces species have been the preferred heterologous hosts due to their phylogenetic similarity to the native producers and their well-established genetic systems.

Genetic Engineering Approaches in Streptomyces Hosts

The primary strategy for elucidating the this compound biosynthetic pathway has been the cloning of the entire BGC from the native producing organism, such as Streptomyces murayamaensis, and its subsequent introduction into a surrogate Streptomyces host. researchgate.net A key early success in this area involved the creation of a cosmid library from the genomic DNA of S. murayamaensis. researchgate.net Using a DNA probe from the actinorhodin (B73869) polyketide synthase (PKS) genes, researchers identified and isolated the PKS gene cluster responsible for kinamycin biosynthesis. researchgate.net

This cluster was then transferred into the heterologous host Streptomyces lividans ZX7. researchgate.net Analysis of the resulting transformants via High-Performance Liquid Chromatography (HPLC) with photodiode array detection confirmed the production of known intermediates of the kinamycin pathway. researchgate.net Crucially, the host strain successfully produced dehydrorabelomycin, this compound, and stealthin C, directly implicating the cloned gene cluster in their biosynthesis. researchgate.netnih.gov This approach not only validated the identity of the BGC but also provided a platform for further genetic manipulation and characterization of the biosynthetic enzymes.

More recent studies have utilized bacterial artificial chromosome (BAC) cloning to capture the complete, large (approximately 75 kb) kinamycin gene cluster from Streptomyces galtieri Sgt26. nih.gov This entire cluster was successfully expressed in Streptomyces albus J1074, another widely used heterologous host. nih.gov This achievement established a robust and genetically amenable production platform for kinamycins, paving the way for more detailed mechanistic studies and metabolic engineering efforts. nih.gov

The table below summarizes key experiments in the heterologous expression of the kinamycin BGC.

| Native Producer | Gene Cluster Source | Vector System | Heterologous Host | Produced Intermediates | Reference |

| Streptomyces murayamaensis | Genomic DNA | Cosmid pOJ446 | Streptomyces lividans ZX7 | Dehydrorabelomycin, this compound, Stealthin C | researchgate.net |

| Streptomyces galtieri Sgt26 | Genomic DNA | Bacterial Artificial Chromosome (BAC) | Streptomyces albus J1074 | Kinamycin D, Kinamycin F | nih.gov |

Metabolic Engineering Strategies for this compound Production or Analogues

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to improve the production of a desired compound or to create novel analogues. In the context of the heterologously expressed kinamycin BGC, genetic manipulation has been used to define the functions of specific genes and to alter the final products of the pathway.

A primary application of metabolic engineering in this pathway has been the use of targeted gene knockouts to probe the functions of tailoring enzymes. For instance, to delineate the final steps of kinamycin biosynthesis, researchers have focused on the genes responsible for modifications that occur after the formation of the core structure. In the pathway reconstituted in S. albus, gene deletion and complementation experiments were performed to identify the enzyme responsible for the acetylation of kinamycin F to produce kinamycin D. nih.gov These experiments identified a single gene product, an acetyltransferase, as being essential for this final conversion. nih.gov Deletion of this gene resulted in the accumulation of the precursor, kinamycin F, effectively producing a specific analogue of the final product. nih.gov

Such strategies are foundational for several metabolic engineering goals:

Improving Yield: By understanding and removing bottlenecks in the pathway, such as inefficient enzymatic steps, production of the final compound can be enhanced.

Generating Novel Analogues: Deactivating specific tailoring enzymes (e.g., methyltransferases, oxidases, acetyltransferases) can lead to the accumulation of pathway intermediates or shunt products, which can be isolated and tested for novel biological activities.

The following table details a specific example of metabolic engineering within the heterologously expressed kinamycin pathway.

| Host Strain | Target Gene | Engineering Strategy | Result | Purpose | Reference |

| Streptomyces albus J1074 (with S. galtieri BGC) | Acetyltransferase gene | Gene knockout and complementation | Knockout strain accumulated Kinamycin F; Complementation restored Kinamycin D production | To identify the gene responsible for the final acetylation step and produce a specific analogue | nih.gov |

These genetic and metabolic engineering approaches in surrogate Streptomyces hosts have been indispensable for confirming the function of the kinamycin BGC and for beginning to unravel the precise sequence of enzymatic reactions that lead to the formation of this compound and related compounds. researchgate.netnih.gov

Chemical Synthesis of Kinobscurinone and Its Analogues

Strategic Approaches to Total Synthesis of Kinobscurinone

Multiple research groups have reported total syntheses of this compound and related benzo[b]fluorenone natural products. These strategies often focus on the efficient assembly of the core structure and the stereoselective introduction of peripheral substituents.

The construction of the central benzo[b]fluorenone framework is a critical step in the synthesis of this compound. A variety of methods have been successfully employed to forge this tetracyclic system. Common approaches include Friedel-Crafts-type closures of acyl derivatives and transition metal-catalyzed arylations. scispace.comresearchgate.net Another innovative strategy involves a ring contraction of benzo[a]anthracene-5,6-diones through a benzil-benzilic acid rearrangement. scispace.com Additionally, a metal-catalyzed rearrangement of 3,3'-dihalo-2,2'-spirobiindan-1,1'-dione has been developed as a novel approach to the benzo[b]fluorene core. scispace.comresearchgate.netmjcce.org.mk

| Method | Key Transformation | Reference |

| Friedel-Crafts Acylation | Intramolecular cyclization of an acyl derivative to form a new ring. | scispace.comresearchgate.net |

| Transition Metal-Catalyzed Arylation | Formation of an aryl-aryl bond to close a ring, often using palladium catalysts. | scispace.comresearchgate.net |

| Benzil-Benzilic Acid Rearrangement | Ring contraction of a larger polycyclic aromatic system to the desired core. | scispace.com |

| Metal-Catalyzed Rearrangement | Rearrangement of a spirocyclic precursor to form the benzo[b]fluorenone skeleton. | scispace.comresearchgate.netmjcce.org.mk |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, which has found application in the synthesis of complex molecules like this compound. baranlab.orgorganic-chemistry.orgwikipedia.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. baranlab.orgwikipedia.org The resulting aryllithium species can then react with various electrophiles to introduce substituents with high precision. organic-chemistry.org This level of control is crucial for building the highly substituted aromatic portions of the this compound structure. While direct examples in this compound synthesis are specific, the principles of DoM are broadly applied in the synthesis of polysubstituted aromatics that are key fragments of such natural products. wikipedia.org

Common Directing Metalation Groups (DMGs) and Their Relative Strengths:

| Strength | DMG Examples |

| Strong | -CONR₂, -OCONR₂, -SO₂NR₂, -OMOM |

| Moderate | -OMe, -NR₂ |

| Weak | -F, -Cl |

Cycloaddition reactions provide a powerful and convergent means to construct the cyclic systems present in this compound. mdpi.com Specifically, intramolecular [4+2] cycloadditions, or Diels-Alder reactions, have been utilized to form the benzo[b]fluorene core. mjcce.org.mkmdpi.com This approach involves tethering a diene and a dienophile within the same molecule, which upon heating, undergo a cyclization to form the core structure, often with a high degree of stereocontrol. nih.gov The efficiency of these reactions in rapidly building molecular complexity makes them an attractive strategy in total synthesis. escholarship.org

The Hauser annulation, and its close relative the Hauser-Kraus annulation, is a key reaction for the synthesis of hydroxylated aromatic rings, a feature present in this compound. researchgate.netchem-station.com This reaction involves the Michael addition of a phthalide (B148349) anion (or a related donor) to an α,β-unsaturated carbonyl compound, followed by an intramolecular Dieckmann condensation. chem-station.comyoutube.com This annulation strategy has been instrumental in the synthesis of various polyketide natural products and has been applied to the construction of the substituted naphthalene (B1677914) portion of the this compound framework. researchgate.netrsc.org While traditionally requiring strong bases and low temperatures, recent advancements have explored catalytic versions of this reaction. youtube.comresearchgate.net

Synthetic Routes to this compound Analogues and Derivatives

The ability to synthesize this compound opens the door to the creation of analogues and derivatives, which are vital for probing the structure-activity relationship (SAR) and potentially developing new therapeutic agents with improved properties. nih.govnih.gov

Structural modifications of the this compound scaffold can be achieved through various derivatization strategies. These modifications can involve altering the functional groups on the periphery of the molecule or making changes to the core structure itself. For example, the phenolic hydroxyl groups can be alkylated or acylated to investigate the importance of these groups for biological activity. The carbonyl group of the fluorenone core can undergo reactions such as reduction or the addition of nucleophiles to generate new analogues. Furthermore, the aromatic rings can be functionalized using techniques like electrophilic aromatic substitution to introduce new substituents. These derivatization strategies are essential for a comprehensive understanding of the molecule's biological function. nih.gov

Exploration of Diverse Chemical Scaffolds Bearing this compound Moieties

The available scientific literature primarily focuses on the total synthesis of this compound itself and its direct precursors and analogues within the kinamycin biosynthetic pathway. While the synthesis of various kinamycin antibiotics has been a significant area of research, detailed studies on the incorporation of the distinct this compound moiety into a wide array of diverse chemical scaffolds are not extensively reported. The research has largely centered on the construction of the core benzo[b]fluorene framework and its functionalization to achieve the natural products of the kinamycin family.

Future research may venture into leveraging the unique this compound scaffold as a building block for combinatorial chemistry, aiming to generate libraries of novel compounds with potential biological activities. The fusion of the this compound core with other pharmacophores could lead to the discovery of new therapeutic agents with unique mechanisms of action. However, at present, this remains a largely unexplored frontier in the field.

Challenges and Innovations in this compound Chemical Synthesis

The synthesis of this compound is fraught with challenges, primarily centered around the construction of its tetracyclic benzo[b]fluorenone core with the correct regiochemistry and functional group placement. Traditional synthetic methods often struggle with controlling the regioselectivity during the annulation steps required to build the fused ring system.

A significant challenge lies in the formation of the crucial bond connecting the aromatic rings to form the fluorenone skeleton. Early synthetic strategies often relied on Friedel-Crafts type cyclizations, which can be limited by harsh conditions and a lack of regiochemical control, leading to mixtures of isomers that are difficult to separate.

Another hurdle is the strategic introduction of the various oxygen functional groups at specific positions on the aromatic rings. Protecting group strategies must be carefully orchestrated to allow for the selective manipulation of these functional groups throughout the synthetic sequence.

In response to these challenges, a number of innovative synthetic strategies have emerged. A groundbreaking approach to the synthesis of this compound was reported by Snieckus and coworkers, which utilizes a combination of directed ortho-metalation (DoM) and directed remote metalation (DReM) strategies. This powerful methodology allows for the highly regioselective construction of the key biaryl linkage and subsequent cyclization to form the benzo[b]fluorenone core.

The Snieckus synthesis commences with a Suzuki-Miyaura cross-coupling reaction to form a key biaryl intermediate. This is followed by a directed ortho-metalation of one of the aromatic rings, which then undergoes an intramolecular cyclization to furnish the tetracyclic skeleton of this compound. This innovative approach provides a concise and highly efficient route to this complex natural product.

The table below outlines a selection of key synthetic strategies that have been employed or are relevant to the synthesis of the benzo[b]fluorenone core found in this compound.

| Synthetic Strategy | Description | Key Advantages |

| Friedel-Crafts Acylation/Alkylation | Intramolecular cyclization of a suitably functionalized biphenyl (B1667301) precursor onto an aromatic ring using a Lewis acid catalyst. | A classic and often straightforward method for forming fused aromatic rings. |

| Palladium-Catalyzed Intramolecular Arylation | Palladium-catalyzed coupling of an aryl halide with an adjacent aromatic C-H bond to form the fluorenone ring system. | Offers milder reaction conditions and can provide better regiocontrol compared to Friedel-Crafts reactions. |

| Directed ortho-Metalation (DoM) | Use of a directing group to activate a specific ortho C-H bond for deprotonation and subsequent reaction with an electrophile. | Provides excellent regiochemical control for the functionalization of aromatic rings. |

| Directed Remote Metalation (DReM) | A variation of DoM where the directing group facilitates metalation at a remote position on the same or an adjacent aromatic ring. | Enables the formation of key bonds at positions that are not easily accessible by other methods. |

| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an aryl halide to form a biaryl linkage. | A robust and versatile method for constructing the central biaryl bond of the this compound precursor. |

These innovative approaches have not only enabled the successful synthesis of this compound but have also expanded the toolkit of synthetic organic chemists for the construction of other complex polycyclic aromatic natural products. The continued development of novel synthetic methodologies will undoubtedly pave the way for the synthesis of a wider range of this compound analogues and their incorporation into more diverse and complex molecular architectures.

Structural Elucidation Methodologies for Kinobscurinone

Spectroscopic Techniques for Kinobscurinone Structural Analysis

A variety of spectroscopic methods have been employed to analyze the structure of this compound. Each technique provides unique insights into the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Challenges and Solutions (e.g., "NMR silent" phenomena)

A significant challenge in the structural elucidation of this compound has been its "NMR silent" nature. researchgate.netnih.gov This phenomenon, where neither ¹H nor ¹³C NMR spectra can be obtained under various conditions, is attributed to the presence of a free radical in the molecule under ambient conditions. researchgate.netnih.gov The radical nature of this compound leads to significant line broadening, rendering the NMR signals undetectable. researchgate.netresearchgate.net Similar NMR-silent characteristics have been observed in other natural products that co-exist with a radical species, such as stealthin C and N-hydroxyxiamycin. nih.gov To overcome this, researchers have turned to other spectroscopic techniques and chemical derivatization to indirectly deduce structural information. nih.govnih.gov

Electron Spin Resonance (ESR) Spectroscopy for Radical Characterization

Given the challenges with NMR spectroscopy, Electron Spin Resonance (ESR) spectroscopy has been an indispensable tool for characterizing the radical nature of this compound. researchgate.net ESR is a technique specifically designed to detect species with unpaired electrons. bhu.ac.inicmab.es Studies have shown that this compound exhibits an ESR signal, confirming its existence as a free radical. researchgate.net The g-value for this compound was determined to be 2.0052, although no hyperfine splitting was observed. researchgate.net This radical character is a key feature of its chemical identity and explains the difficulties encountered with NMR analysis. researchgate.netnih.gov The presence of a radical has also been proposed to be involved in the biosynthesis of related compounds. beilstein-journals.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) have played a pivotal role in confirming the molecular formula and structure of this compound and its derivatives. nih.gov HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. bioanalysis-zone.comuni-rostock.de For instance, HRMS analysis of a related intermediate, hydroquinone (B1673460)–this compound, yielded a molecular weight that matched its proposed molecular formula. beilstein-journals.org Although direct analysis of the unstable this compound can be challenging, MS and HRMS have been successfully used on its derivatives to confirm their structures, which in turn supports the proposed structure of the parent compound. nih.govwaters.com

Infrared (IR) Spectroscopy Contributions

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. orgchemboulder.comphotonics.com In the context of this compound, IR spectroscopy would be expected to show characteristic absorption bands for its quinone and aromatic functionalities. While specific IR data for this compound is not detailed in the provided search results, IR spectroscopy is a standard technique used in the structural elucidation of natural products to identify key chemical bonds and functional groups. orgchemboulder.comfrontiersin.org For example, the IR spectrum of a derivatized compound can confirm the success of a chemical reaction by showing the appearance or disappearance of specific functional group peaks. bioline.org.br

Crystallographic Studies for Absolute Stereochemistry Determination

X-ray crystallography is the gold standard for determining the absolute stereochemistry of a chiral molecule. rsc.orgcolumbia.edu This technique provides a definitive three-dimensional structure of a molecule in its crystalline state. While the search results mention the use of crystallographic studies for determining the absolute configuration of related compounds and derivatives, specific crystallographic data for this compound itself is not provided. escholarship.orgresearchgate.net However, the determination of the absolute stereochemistry of a derivative through X-ray diffraction analysis can be used to infer the stereochemistry of the parent compound. researchgate.net

Chemical Derivatization for Enhanced Spectroscopic Analysis

To circumvent the challenges posed by the "NMR silent" nature of this compound and its inherent instability, chemical derivatization has been employed. nih.govnih.gov This strategy involves chemically modifying the molecule to produce a more stable or spectroscopically active derivative. For example, methylation of the related compound stealthin C, which is also NMR-silent, allowed for its structural resolution. nih.govresearchgate.net Similar derivatization strategies, such as forming a p-bromobenzoyl derivative, have been used to enhance crystallization for X-ray analysis of related structures. researchgate.net In the case of this compound, derivatization serves as a crucial tool to enable more detailed spectroscopic analysis and confirm its complex structure. nih.gov

Mechanistic Investigations of Kinobscurinone S Biological Activities

Molecular and Cellular Mechanisms of Action

Unraveling the precise molecular and cellular mechanisms of kinobscurinone is fundamental to understanding its biological impact. Research in this area focuses on how the compound interacts with biological macromolecules and the subsequent effects on cellular pathways. The ultimate goal is to identify specific enzymatic targets and understand the nature of their inhibition.

Biological macromolecules, such as proteins and nucleic acids, are the primary targets for many bioactive compounds. nih.govlabxchange.org The function of these large, complex molecules is intrinsically linked to their three-dimensional structures. nih.gov Interactions with small molecules like this compound can alter these structures and, consequently, their biological activities. These interactions are governed by non-covalent forces, including hydrophobic effects, ionic interactions, and hydrogen bonds, which lend a high degree of specificity to the binding. asbmb.org

The kinamycin class of antibiotics, to which this compound is related, is known to interact with diverse biological macromolecules. escholarship.org The biosynthesis of these compounds involves a complex series of enzymatic reactions that build the characteristic molecular scaffold. researchgate.netnih.gov Understanding these biosynthetic pathways can provide insights into the natural evolution of these molecules to interact with specific cellular targets. escholarship.org The study of how these compounds interact with macromolecules is crucial for elucidating their mechanism of action and for the rational design of new derivatives with improved or novel activities. asbmb.org

A primary goal in mechanistic studies is the identification of specific enzymes that are targeted by a bioactive compound. itmedicalteam.pl Enzymes are attractive drug targets due to their critical roles in virtually all biochemical pathways. itmedicalteam.pl The inhibition or modulation of enzymatic activity can have profound effects on cellular function and is a common strategy in therapeutic development. itmedicalteam.pl

For compounds like this compound, identifying the specific enzymes they inhibit is a key step in understanding their biological effects. Various methods are employed for this purpose, including screening assays that measure changes in enzyme activity in the presence of the compound. frontiersin.org Once a target enzyme is identified, further studies are conducted to characterize the inhibition, such as determining the kinetics and mode of inhibition. nih.gov For instance, studies on other natural products have successfully identified and characterized their enzymatic targets, providing a framework for similar investigations into this compound. nih.gov Computational methods, such as molecular docking, can also be used to predict how a compound might bind to the active site of an enzyme, guiding further experimental work. researchgate.net The identification of enzymatic targets is not only crucial for understanding the mechanism of action but also for assessing potential off-target effects and for the development of more selective inhibitors. itmedicalteam.pl

In vitro and Ex vivo Preclinical Models for Mechanistic Elucidation

To investigate the biological activities of compounds like this compound, researchers utilize a variety of preclinical models. These models, which include both in vitro (cell-based) and ex vivo (tissue-based) systems, are essential for elucidating the mechanisms of action and for predicting how a compound might behave in a whole organism. mdpi.comnih.gov

Cellular assays are a cornerstone of modern biological research, providing a means to study a wide range of cellular processes in a controlled environment. numberanalytics.com These assays are used to assess the effects of compounds on cell viability, proliferation, apoptosis (programmed cell death), and other cellular functions. abyntek.combmglabtech.com Common techniques include colorimetric assays like the MTT and XTT assays, which measure metabolic activity as an indicator of cell viability, and fluorescence-based assays that can detect specific cellular events. bmglabtech.combiocompare.com

The choice of cell line is critical, as different cell types can respond differently to the same compound. oatext.com For example, in cancer research, cell lines derived from different types of tumors are used to screen for compounds with anti-cancer activity. Information on cellular responses is critical for understanding the potential therapeutic applications of a compound.

Table 1: Common Types of Cellular Assays

| Assay Type | Principle | Information Gained |

|---|---|---|

| Viability Assays (e.g., MTT, XTT) | Measures metabolic activity of living cells. biocompare.com | General cell health and cytotoxicity. biocompare.com |

| Proliferation Assays | Quantifies cell division and growth. bmglabtech.com | Effects on cell growth and division. abyntek.com |

| Apoptosis Assays | Detects markers of programmed cell death. bmglabtech.com | Induction of apoptosis. abyntek.com |

| Functional Assays | Measures specific cellular activities (e.g., enzyme activity, protein expression). abyntek.com | Modulation of specific cellular pathways. abyntek.com |

| Microscopy-based Assays | Visualizes cellular morphology and subcellular structures. numberanalytics.com | Changes in cell structure and localization of molecules. researchgate.net |

| Flow Cytometry | Analyzes physical and chemical characteristics of individual cells. numberanalytics.com | Cell cycle analysis, protein expression, and cell sorting. researchgate.net |

Beyond simple cellular assays, more complex model systems are used to study molecular interactions in a more physiologically relevant context. Ex vivo models, which use excised tissues or organs, offer a bridge between in vitro and in vivo studies. mdpi.com These models maintain some of the tissue architecture and cellular heterogeneity of the original organ, providing a more accurate representation of how a compound might interact with different cell types in a tissue. oatext.com For example, ex vivo organ cultures have been used to study drug efficacy and virus-host interactions. oatext.com

Computational models, such as molecular docking, are also powerful tools for understanding molecular interactions. tum.de These methods can predict how a compound might bind to a specific protein or other macromolecule, providing insights into the potential mechanism of action. tum.de This information can then be used to guide the design of further experiments.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry and drug discovery. gardp.org The goal of SAR studies is to identify the chemical features of a molecule that are responsible for its biological activity. georgiasouthern.edu This is achieved by systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting derivatives. gardp.org

The insights gained from SAR studies are invaluable for the design of new compounds with improved potency, selectivity, and pharmacokinetic properties. For example, SAR studies of coumarin (B35378) derivatives have identified key structural features that are essential for their antifungal activity. mdpi.com Similarly, SAR studies of other natural product derivatives have guided the development of new therapeutic agents. mdpi.comnih.gov

For this compound, SAR studies would involve the synthesis of a series of derivatives with modifications at different positions of the molecule. These derivatives would then be tested in a panel of biological assays to determine how the structural changes affect their activity. The results of these studies would provide a detailed map of the pharmacophore, the key structural elements required for biological activity.

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Dehydrorabelomycin (B1670205) |

| Nenestatin C |

| Prejadomycin |

| Landomycinone |

| Jadomycin B |

| Gilvocarcin V |

| Urdamycin A |

| Riociguat |

| YC-1 |

| Demethylsterigmatocystin |

| Albofungin |

| Setomimycin |

| Phoslactomycin |

| Fluostatins |

| Bay 41-2272 |

| Coumarin |

| Toromycin |

| Lificiguat |

| Kinamycin F |

Correlation between Structural Modifications and Mechanistic Outcomes

The structure-activity relationship (SAR) of this compound and its analogs is a key area of investigation to understand how changes in the molecule's architecture influence its biological function. Although direct and extensive SAR studies on this compound itself are limited in publicly available literature, research on related benzo[b]fluorene and quinone-containing compounds provides significant insights. These studies systematically introduce chemical modifications and evaluate the resulting impact on biological activities such as anticancer and antimicrobial effects.

Key structural modifications often involve substitutions on the aromatic rings of the benzo[b]fluorene core. The nature and position of these substituents can dramatically alter the compound's electronic and steric properties, thereby affecting its interaction with biological targets. For instance, the introduction of electron-donating groups (e.g., methoxy, -OCH3) or electron-withdrawing groups (e.g., nitro, -NO2; chloro, -Cl) at various positions can modulate the molecule's reactivity and bioavailability. jyoungpharm.orgmdpi.com

The synthesis of various analogs allows for the systematic exploration of these structural effects. For example, in studies of related quinone derivatives, the addition of different aniline (B41778) and thiophenol moieties has been explored to understand their influence on antibacterial activity. mdpi.com Similarly, research on other complex heterocyclic systems demonstrates that substitutions on the aryl ring can significantly affect anti-inflammatory and anticancer activities. nih.gov

The following interactive table summarizes representative structure-activity relationships observed in compounds with structural similarities to this compound, providing a predictive framework for understanding its own potential modifications.

| Compound Series | Structural Modification | Observed Mechanistic Outcome | Reference |

| Benzo[b]fluorene Analogs | Introduction of various substituents on the core structure. | Altered structure-activity relationships. | iastate.edu |

| 1,3,4-Oxadiazole Analogs | Substitution with -OH, -NO2 groups. | Moderate antifungal activity. | jyoungpharm.org |

| 1,3,4-Oxadiazole Analogs | Substitution with p-OCH3, p-Cl, p-CH3 groups. | Enhanced antibacterial activity. | jyoungpharm.org |

| Curcumin Analogs (1,5-diarylpentadienones) | Alkoxy substitution at positions 3 and 5 of the aromatic rings. | Significantly increased growth-suppressive activity against cancer cells compared to the parent compound. | nih.gov |

| Pyrano[3,2-c]quinoline Analogs | Substitution at the 3-position of the aryl ring at C4. | Important for both TNF-α and IL-6 inhibition (anti-inflammatory) and anticancer activity. | nih.gov |

| Quinazoline Derivatives | Addition of a 4-hydroxy substitution on the phenyl ring. | Higher antiproliferative activity. | nih.gov |

These findings underscore the principle that specific functional groups at defined positions are crucial for the biological efficacy of this class of compounds.

Computational Approaches in SAR Analysis

Computational chemistry has become an indispensable tool for elucidating the structure-activity relationships of complex molecules like this compound. These in-silico methods allow for the prediction of biological activity and the rational design of more potent and selective analogs, saving significant time and resources compared to traditional synthesis and screening. dovepress.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational technique used in this field. nih.govnih.gov QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This is achieved by calculating a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as electronic effects, hydrophobicity, and steric hindrance. nih.gov For benzo[b]thiophene derivatives, which share structural motifs with this compound, QSAR analyses have been successfully used to build predictive models for their activity as inhibitors of enzymes like Hepatitis C Virus (HCV) NS5B polymerase. chem-soc.si

Molecular docking is another powerful computational method that predicts the preferred orientation of a ligand (like a this compound analog) when bound to a specific protein target. nih.gov This technique helps to visualize and understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the ligand's biological effect. mdpi.com Docking studies can provide insights into why certain structural modifications enhance or diminish activity. For instance, docking studies on brassinosteroid analogs revealed that all the analogs adopted a similar orientation in the receptor's active site, with binding energies ranging from -10.17 to -13.17 kcal/mol, indicating strong interactions. nih.gov Software like FlexX, GOLD, and iGEMDOCK are commonly used for these simulations. nih.govmdpi.comumpr.ac.id

The following table outlines some of the computational methods and their applications in the SAR analysis of compounds structurally related to this compound.

| Computational Method | Application in SAR Analysis | Key Findings/Parameters | Reference |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate molecular descriptors with biological activity and predict the efficacy of new compounds. | Development of predictive models based on electronic, steric, and hydrophobic parameters. | nih.govnih.govchem-soc.si |

| Molecular Docking | To predict the binding mode and affinity of ligands to their protein targets. | Identification of key amino acid interactions and prediction of binding energies (e.g., kcal/mol). | nih.govmdpi.comnih.gov |

| Chemical Neighborhood Graphs | To visualize and analyze SAR information in large datasets, identifying key compounds and series. | Systematic ranking of local SAR environments to guide hit selection. | dovepress.com |

| Density Functional Theory (DFT) | To calculate quantum chemical descriptors for QSAR models. | Determination of parameters like dipole moment (μ) and energies of molecular orbitals (EHOMO, ELUMO). | biolscigroup.us |

These computational approaches, by providing a deeper understanding of the molecular basis of biological activity, are crucial for the rational design and optimization of this compound-based therapeutic agents.

Analytical Methodologies for Kinobscurinone Research

Quantitative and Qualitative Detection of Kinobscurinone in Biological and Synthetic Samples

The analysis of this compound in various samples, whether derived from biological sources or created through synthetic chemistry, involves both qualitative and quantitative approaches. Qualitative analysis confirms the presence or absence of the compound, while quantitative analysis measures its exact concentration. gcu.edu

Qualitative detection often serves as the initial step, employing techniques that can identify this compound based on its unique chemical and physical properties. This can be achieved by comparing the analytical signature of a sample to that of a known this compound standard. ebsco.com

Quantitative analysis, on the other hand, provides numerical data on the amount of this compound present. gcu.edu This is crucial for studies investigating the compound's concentration in biological fluids or for monitoring its yield in a synthetic reaction. The results are typically objective and can be clearly communicated through statistics and numbers. gcu.edu For both qualitative and quantitative assessments, especially within complex biological matrices like blood, plasma, or urine, robust analytical methods are required to distinguish this compound from numerous other endogenous compounds. nih.gov

Chromatographic Methods for this compound Analysis

Chromatography is a fundamental separation technique used extensively in this compound research. advancechemjournal.com The core principle involves distributing the sample components between a stationary phase and a mobile phase. libretexts.org As the mobile phase moves through the stationary phase, compounds within the sample separate based on their differing affinities for the two phases, allowing for the isolation of this compound from other substances in the mixture. advancechemjournal.comwikipedia.org

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. advancechemjournal.comwikipedia.org It is a type of liquid chromatography that uses high pressure to force the liquid mobile phase through a column packed with the stationary phase, enabling the separation, identification, and quantification of components in a sample. wikipedia.orgshimadzu.com Because the analyte does not need to be volatile, HPLC is well-suited for analyzing a wide variety of compounds, including macromolecules. advancechemjournal.com

The versatility of HPLC in this compound analysis is enhanced by the availability of different separation and detection modes.

Separation Modes:

Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (like silica) and a non-polar mobile phase. wikipedia.org It separates analytes based on their polarity, with less polar compounds eluting faster. wikipedia.org

Reversed-Phase HPLC (RP-HPLC): The most common type of HPLC, RP-HPLC employs a non-polar stationary phase and a polar mobile phase. advancechemjournal.com Hydrophilic (more polar) molecules pass through more quickly, making it effective for separating a wide range of organic molecules.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is used for highly polar, hydrophilic compounds that are not well-retained in reversed-phase columns. wikipedia.org It uses a polar stationary phase and a mobile phase containing a high concentration of a non-polar solvent mixed with a polar solvent. wikipedia.org

Detection Modes: The choice of detector is critical for identifying and quantifying this compound as it elutes from the HPLC column.

UV-Visible (UV-Vis) Detectors: These are versatile and widely used detectors that measure the absorption of ultraviolet or visible light by the analyte. nih.gov They offer excellent linearity for quantitative analysis. nih.gov

Diode Array Detector (DAD): An advanced form of UV detector, the DAD can acquire a full UV-Vis spectrum simultaneously, providing more comprehensive data for compound identification. ebsco.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides high specificity and sensitivity. nih.gov The mass spectrometer can determine the molecular weight of this compound and provide structural information through fragmentation, making it a powerful tool for both identification and quantification. nih.gov

Table 1: Comparison of HPLC Modes for this compound Analysis

| Feature | Normal-Phase (NP-HPLC) | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |

| Stationary Phase | Polar (e.g., Silica) | Non-polar (e.g., C18-silica) | Polar (e.g., Silica, aminopropyl) |

| Mobile Phase | Non-polar (e.g., Chloroform, Hexane) | Polar (e.g., Water/Methanol, Water/Acetonitrile) | High % non-polar solvent with polar modifier |

| Elution Order | Least polar compounds elute first | Most polar compounds elute first | Most hydrophilic compounds elute last |

| Primary Application | Separation of analytes soluble in non-polar solvents | Broad applicability for many organic molecules | Separation of very polar/hydrophilic compounds |

Gas Chromatography (GC) and Related Techniques

Gas Chromatography (GC) is another powerful separation technique that can be applied to this compound research, provided the compound is volatile or can be made volatile. libretexts.orgsigmaaldrich.com In GC, the mobile phase is an inert gas (such as helium, nitrogen, or hydrogen) that carries the vaporized sample through the column. libretexts.orgphenomenex.com Separation occurs as the analytes interact differently with the stationary phase lining the column. ebsco.com

For non-volatile compounds, a process called derivatization is often required. This involves chemically modifying the analyte to increase its volatility, making it suitable for GC analysis. sigmaaldrich.com

The primary components of a gas chromatograph include:

Injector: Heats the sample to vaporize it into a gaseous state before it enters the column. phenomenex.com

Column: Housed in an oven to maintain a precise temperature, this is where the separation of components takes place. ebsco.com

Detector: Identifies the compounds as they exit the column. ebsco.com Common detectors include the Flame Ionization Detector (FID) and, most powerfully, the Mass Spectrometer (MS), which provides detailed structural information. libretexts.org

GC is highly effective for the qualitative and quantitative analysis of complex mixtures and is used in diverse fields, from pharmaceuticals to environmental testing. ebsco.comqa-group.com

Table 2: Key Components of a Gas Chromatography (GC) System

| Component | Function |

| Carrier Gas | Transports the vaporized sample through the column; this mobile phase is an inert gas like Helium or Nitrogen. phenomenex.com |

| Injector | Vaporizes the liquid sample for introduction into the carrier gas stream. phenomenex.com |

| Column | Contains the stationary phase and is where the separation of sample components occurs based on volatility and interaction with the phase. sigmaaldrich.com |

| Oven | Maintains the column at a specific temperature or programmed temperature range to ensure efficient separation. ebsco.com |

| Detector | Measures the components as they elute from the column, generating a signal that is plotted on a chromatogram. ebsco.com |

Mass Spectrometry-Based Metabolomics Approaches for this compound Profiling

Metabolomics involves the comprehensive study of small molecules, or metabolites, within a biological system. nih.govnih.gov Mass spectrometry (MS) is a primary analytical platform in this field due to its high sensitivity, selectivity, and ability to identify metabolites. nih.govmdpi.com MS-based metabolomics is a powerful approach for profiling this compound and understanding its role within a broader biochemical context. cornell.edu

When coupled with a separation technique like LC or GC, MS can analyze complex biological samples with thousands of metabolites. mdpi.comlcms.cz This approach reduces sample complexity and provides retention time information in addition to mass-to-charge (m/z) data, aiding in confident identification. nih.gov

Two main strategies are used in metabolomics:

Targeted Metabolomics: This approach focuses on the quantitative analysis of a specific, predefined set of metabolites, such as this compound and its related metabolic pathway intermediates. mdpi.comlcms.cz It is hypothesis-driven and provides precise quantification. lcms.cz

Untargeted Metabolomics (Metabolic Fingerprinting): This method aims to analyze all detectable metabolites in a sample in an unbiased manner. nih.govlcms.cz It is used for discovery-based research to compare global metabolite profiles between different sample groups (e.g., healthy vs. diseased) and to identify metabolites like this compound that are significantly altered. nih.govcornell.edu The process involves detecting all possible ions and using their m/z values, retention times, and intensities to create a "fingerprint" of the sample's metabolic state. nih.gov

The application of MS-based metabolomics can reveal how the levels of this compound change in response to stimuli, disease, or other perturbations, providing crucial insights into its biological function. cornell.edu

Theoretical and Computational Studies of Kinobscurinone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For complex polycyclic compounds like kinobscurinone, DFT can be employed to understand the distribution of electrons, the energies of molecular orbitals, and the molecule's susceptibility to nucleophilic or electrophilic attack.

While specific DFT studies focusing solely on the electronic structure of this compound are not extensively documented in publicly available literature, the principles of such calculations are well-established. A typical study would involve geometry optimization of the this compound structure to find its most stable three-dimensional arrangement. Following this, calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be performed. The energy and shape of these frontier orbitals are crucial in predicting the molecule's reactivity in chemical reactions.

Furthermore, the calculation of an electrostatic potential map would reveal the regions of the molecule that are electron-rich (negatively charged) and electron-poor (positively charged). This information is vital for predicting how this compound might interact with other molecules, including potential biological targets or reactants in its biosynthetic pathway. For instance, DFT calculations have been used to rationalize the selectivities of formation of cyclized products in synthetic routes leading to this compound, highlighting the predictive power of these methods in understanding reaction mechanisms.

Key Parameters from Quantum Chemical Calculations:

| Parameter | Significance |

| HOMO Energy | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Relates to the molecule's chemical stability and reactivity. |

| Electron Density Distribution | Shows the distribution of electrons across the molecule. |

| Electrostatic Potential Map | Visualizes electron-rich and electron-poor regions. |

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. These methods are fundamental in drug discovery and chemical biology for identifying potential molecular targets and understanding the basis of biological activity.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity. A more negative binding energy generally indicates a more stable and favorable interaction. In a screening study of compounds from Streptomyces against proteins involved in stroke, this compound was identified as a potential modulator.

MD simulations provide a more dynamic picture of the ligand-receptor interaction over time. Starting from a docked pose, an MD simulation calculates the forces between atoms and their subsequent movements, offering insights into the stability of the binding mode, the flexibility of the protein and ligand, and the role of solvent molecules.

Table of Molecular Docking Results for this compound:

| Compound | Target Protein | Binding Energy (kcal/mol) |

| This compound | Protein implicated in stroke | -8.8 |

This docking score suggests a strong binding affinity of this compound for its target, warranting further investigation through more detailed computational and experimental studies to elucidate the specific interactions and the dynamic behavior of the complex.

In silico Prediction of Biosynthetic Pathways and Intermediates

In silico tools play a crucial role in the prediction and analysis of natural product biosynthetic pathways. By analyzing the gene clusters responsible for the production of a secondary metabolite, researchers can propose a sequence of enzymatic reactions and identify the structures of biosynthetic intermediates.

This compound is a known intermediate in the biosynthesis of kinamycins and fluostatins, which are complex aromatic polyketides. mdpi.com The biosynthetic gene clusters for these compounds contain genes encoding enzymes such as polyketide synthases, cyclases, oxygenases, and tailoring enzymes.

Computational analysis of these gene clusters helps in predicting the function of individual enzymes and proposing a plausible biosynthetic route. For instance, the formation of this compound from dehydrorabelomycin (B1670205) is catalyzed by the enzymes AlpJ and AlpK in the kinamycin pathway and their homologues Fluo5 and Fluo6 in the fluostatin pathway. mdpi.com These enzymes are thought to be involved in an oxidative rearrangement of the polyketide backbone. Following its formation, this compound is a substrate for further enzymatic transformations, including a transamination reaction to form stealthin C, which is a precursor to the diazo-containing prekinamycin. nih.gov

Computational methods can also be used to model the enzymatic reactions themselves, using techniques like quantum mechanics/molecular mechanics (QM/MM) to study the reaction mechanism within the enzyme's active site. Such studies can provide detailed insights into the roles of specific amino acid residues in catalysis and the stereochemical outcome of the reaction.

Conformational Analysis and Stereochemical Predictions

The three-dimensional shape (conformation) of a molecule is critical to its biological activity and chemical reactivity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. For a molecule like this compound, which has stereocenters, understanding its preferred conformation is essential.

Computational methods such as molecular mechanics (using force fields like MMFF94s) and quantum chemical calculations (like DFT with functionals such as B3LYP) are widely used for conformational analysis. mdpi.com A systematic search of the conformational space can identify a set of low-energy conformers. These conformers can then be further analyzed to understand their geometric parameters, such as dihedral angles and intramolecular distances.

Furthermore, computational methods can be used to predict stereochemical outcomes of reactions. For example, in the synthesis of complex natural products, DFT calculations can help predict which diastereomer is more likely to be formed in a reaction, guiding synthetic strategies.

Future Research Directions and Challenges in Kinobscurinone Studies

Elucidation of Remaining Unknowns in Biosynthetic Pathways

The biosynthetic pathway leading to the kinamycin class of antibiotics is complex, involving a series of intricate enzymatic reactions. Kinobscurinone is a key intermediate in this pathway. nih.gov The formation of the characteristic benzo[b]fluorene core of this compound from the angucycline precursor dehydrorabelomycin (B1670205) is a critical step. nih.govspringernature.com This transformation is catalyzed by the FAD-dependent monooxygenases AlpJ and AlpK. nih.govspringernature.com AlpJ is understood to initiate a Baeyer-Villiger-type oxidative cleavage of the C-C bond in dehydrorabelomycin, leading to an unstable intermediate that subsequently undergoes decarboxylation and ring closure to form the benzo[b]fluorene structure. nih.gov

However, recent studies have challenged the long-held belief that this compound is a direct, stable intermediate on the main pathway to kinamycins. It is now suggested that this compound may be an artifact that arises from the instability of a preceding intermediate, hydroquinone-kinobscurinone. nih.govspringernature.com

A significant area of ongoing research is the precise mechanism of diazo group formation, a unique feature of the kinamycin antibiotics. It was previously thought that the two nitrogen atoms were installed in a stepwise manner onto the this compound scaffold. researchgate.net More recent evidence, however, points to a more complex, convergent biosynthesis. In this revised model, the N-N bond is pre-formed in a separate molecule, L-glutamylhydrazine, which then serves as the nitrogen donor. nih.govresearchgate.net An O-methyltransferase-like enzyme, AlpH, has been identified as the catalyst for the coupling of L-glutamylhydrazine with the polyketide intermediate generated by AlpJ and AlpK. nih.gov This reaction is proposed to proceed via a Mannich-like mechanism. nih.govdntb.gov.ua

Key Unresolved Questions:

The precise structure and reactivity of the transient intermediate formed by AlpJ and AlpK from dehydrorabelomycin.

The full enzymatic cascade responsible for the biosynthesis of the L-glutamylhydrazine donor molecule. nih.gov

The exact sequence and potential interplay of the final tailoring steps beyond the formation of the initial diazobenzofluorene core. researchgate.net

The potential for crosstalk or promiscuity of the biosynthetic enzymes, which could lead to the variety of kinamycin analogues observed in nature. acs.org

Development of Novel Synthetic Strategies for Complex Analogues

The complex, densely functionalized structure of this compound and the broader kinamycin family presents significant challenges for chemical synthesis. acs.orgpitt.edu The creation of the benzo[b]fluorene core, the installation of the highly reactive diazo group, and the control of stereochemistry are all non-trivial synthetic hurdles. acs.orgpitt.edu Despite these difficulties, the total synthesis of several kinamycins has been achieved, paving the way for the creation of novel analogues. acs.orgacs.org Access to these analogues is crucial for probing structure-activity relationships and potentially developing new therapeutic agents. acs.org

A variety of synthetic strategies have been explored to construct the fundamental benzo[b]fluorene skeleton. scispace.commjcce.org.mkresearchgate.net These approaches include:

Metal-catalyzed rearrangements: A notable method involves the zinc-mediated rearrangement of a 3,3'-dihalo-2,2'-spirobiindan-1,1'-dione to form the benzo[b]fluorenone system. scispace.commjcce.org.mk

Cycloaddition reactions: Intramolecular [4+2] cycloadditions have been utilized to construct the polycyclic framework. mjcce.org.mk

Radical cyclizations: Oxidative free-radical cyclizations offer another route to the core structure. mjcce.org.mk

Photochemical synthesis: A recent development is the direct photochemical conversion of alkynylated chalcones into substituted benzo[b]fluorenes, offering a rapid and efficient method. nih.govacs.org

A significant challenge in the synthesis of kinamycin analogues is the introduction of the diazo functionality, which is often installed late in the synthetic sequence due to its high reactivity. acs.org The development of milder and more efficient methods for diazotization remains an important goal for synthetic chemists in this field. The ability to synthetically produce this compound and its derivatives allows for the creation of probes to further investigate the biosynthetic pathway and the mechanism of action of this class of compounds. iastate.edu

Advanced Mechanistic Characterization of Biological Activities at the Molecular Level

The biological activity of the kinamycin family of antibiotics, for which this compound is a precursor, is potent, with significant antibacterial and antitumor properties. pitt.edumdpi.com The key to their cytotoxicity is believed to be the unique diazofluorene core. mdpi.comnih.gov It is proposed that the diazo group can undergo reductive activation within the cell. nih.gov This activation, potentially facilitated by cellular reducing agents like glutathione (B108866) (GSH), generates a highly reactive fluorenyl radical species. nih.govwikipedia.org This radical is then capable of causing DNA damage, such as single-strand nicks, ultimately leading to apoptosis and cell death. mdpi.comnih.gov

While this general mechanism is accepted, a detailed molecular-level understanding is still lacking. Future research will need to focus on identifying the specific molecular targets of these compounds.

Areas for Future Mechanistic Investigation:

Direct Protein Targets: Identifying the specific proteins that interact with this compound or its downstream metabolites. Does the quinone moiety of this compound participate in redox cycling or covalent modification of proteins?

DNA Interaction: Characterizing the precise nature of the interaction between the activated kinamycin radical and DNA. Are there specific DNA sequences that are preferentially targeted?

Role of Reductive Activation: Elucidating the specific cellular enzymes (e.g., reductases) that are responsible for the bioactivation of the diazo group. nih.gov

Comparative Studies: Investigating how synthetic analogues with modifications to the benzo[b]fluorene core or the functional groups affect the mechanism of action, which could reveal the specific roles of different parts of the molecule.

Understanding these molecular details is critical for the rational design of new kinamycin-based drugs with improved efficacy and selectivity.

Integration of Omics Technologies for Comprehensive Understanding

The study of this compound and kinamycin biosynthesis is well-suited for the application of modern "omics" technologies. nih.gov These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a global view of cellular processes and can uncover complex regulatory networks that are not apparent from single-gene or single-protein studies. nih.gov While these technologies have been applied extensively to other antibiotic-producing organisms and to study antibiotic resistance mechanisms, their focused application to this compound and its specific biosynthetic pathway holds significant promise. nih.govoup.comfrontiersin.org

Genomics and Transcriptomics: The sequencing of the Streptomyces murayamaensis genome has been fundamental in identifying the kinamycin biosynthetic gene cluster. researchgate.net Future transcriptomic studies (e.g., RNA-seq) could reveal how the expression of these genes is regulated under different growth conditions or in response to cellular stress. This could help identify pathway-specific regulatory proteins and uncover the triggers for antibiotic production. mdpi.com

Proteomics: Proteomic analyses, using techniques like 2D-gel electrophoresis or mass spectrometry-based methods (e.g., iTRAQ), can provide a snapshot of all the proteins present in the cell at a given time. nih.govnih.gov By comparing the proteome of wild-type Streptomyces with that of mutants blocked at different stages of the kinamycin pathway, researchers could identify previously unknown enzymes or accessory proteins involved in the biosynthesis. Furthermore, proteomics can be used to study the global cellular response to kinamycin exposure, identifying proteins and pathways that are affected, which can provide clues about the antibiotic's mechanism of action and cellular resistance mechanisms. frontiersin.orgasm.org